molecular formula C15H21NO7 B14088646 Ethyl p-Aminobenzoate-N-D-mannose

Ethyl p-Aminobenzoate-N-D-mannose

Cat. No.: B14088646
M. Wt: 327.33 g/mol
InChI Key: FREAPVFREJJKCA-HTGUOZFMSA-N
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Chemical Reactions Analysis

Types of Reactions: Ethyl p-Aminobenzoate-N-D-mannose can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Biological Activity

Ethyl p-Aminobenzoate-N-D-mannose (also known as Ethyl p-Aminobenzoate with a mannose moiety) is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunology and drug delivery. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound exhibits biological activity primarily through its interaction with specific receptors in immune cells. The mannose moiety allows for selective targeting of antigen-presenting cells (APCs), particularly dendritic cells, which play a crucial role in initiating immune responses. This targeting is facilitated by the overexpression of mannose receptors on these cells .

Immunological Applications

Recent studies have demonstrated that nanoparticles functionalized with α-mannose can enhance the delivery of mRNA vaccines. These nanoparticles have shown improved selectivity for APCs and increased transfection efficiency in vitro and in vivo, indicating their potential use in immunotherapy . The incorporation of Ethyl p-Aminobenzoate enhances the stability and bioavailability of these nanoparticles, making them promising candidates for future vaccine development.

Case Study 1: mRNA Vaccine Delivery

In a preclinical study, researchers investigated the efficacy of α-mannose-functionalized poly(β-amino ester) nanoparticles for delivering mRNA vaccines. The results indicated that these nanoparticles significantly improved the targeting and transfection rates in dendritic cells compared to non-functionalized counterparts. This study highlights the potential of this compound in enhancing vaccine efficacy through targeted delivery mechanisms .

Case Study 2: Antiviral Activity

Another study explored the antiviral properties of Ethyl p-Aminobenzoate derivatives against influenza viruses. The research found that modifications involving mannose enhanced the binding affinity to viral glycoproteins, suggesting a potential role in inhibiting viral entry into host cells. This activity underscores the compound's versatility beyond immunological applications, positioning it as a candidate for antiviral drug development .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Targeting APCsEnhanced delivery to dendritic cells
mRNA Vaccine EfficacyImproved transfection rates in vitro/in vivo
Antiviral PropertiesInhibition of viral entry via glycoprotein binding

Table 2: Comparative Analysis of Mannose-Functionalized Nanoparticles

ParameterNon-FunctionalizedMannose-Functionalized
Targeting EfficiencyLowHigh
Transfection RateModerateHigh
StabilityModerateHigh

Enzymatic Activity

Research has identified that mannosyltransferases play a critical role in the biosynthesis of mannan structures, which are essential for various biological functions including cell signaling and immune response modulation. The enzymatic activity associated with mannosyltransferases has been linked to the effectiveness of compounds like this compound in promoting cellular uptake and enhancing biological responses .

Glycosylation Profiles

Glycosylation patterns significantly influence the biological activity of compounds. Studies utilizing mass spectrometry have revealed distinct N-glycan profiles associated with Ethyl p-Aminobenzoate derivatives, suggesting that modifications can alter receptor interactions and enhance therapeutic efficacy .

Properties

Molecular Formula

C15H21NO7

Molecular Weight

327.33 g/mol

IUPAC Name

ethyl 4-[[(2S,3R,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate

InChI

InChI=1S/C15H21NO7/c1-2-22-15(21)8-3-5-9(6-4-8)16-14-13(20)12(19)11(18)10(7-17)23-14/h3-6,10-14,16-20H,2,7H2,1H3/t10?,11-,12-,13-,14+/m1/s1

InChI Key

FREAPVFREJJKCA-HTGUOZFMSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N[C@@H]2[C@@H]([C@@H]([C@@H](C(O2)CO)O)O)O

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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